
Guanylin
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Overview
Description
Guanylin, also known as this compound, is a useful research compound. Its molecular formula is C60H94N16O22S4 and its molecular weight is 1519.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Natriuretic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Physiological Role and Mechanism of Action
Guanylin functions primarily through the activation of guanylate cyclase-C (GC-C), leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling pathway is essential for:
- Intestinal Fluid Secretion : this compound stimulates chloride and bicarbonate secretion in the intestines, which is critical for maintaining fluid balance and preventing dehydration caused by diarrhea .
- Renal Function : In the kidneys, this compound modulates sodium balance and influences renal blood flow, contributing to blood pressure regulation .
Gastrointestinal Disorders
This compound has been investigated for its potential therapeutic effects on various gastrointestinal conditions:
- Irritable Bowel Syndrome (IBS) : this compound peptides may alleviate symptoms of IBS with constipation by enhancing intestinal motility and fluid secretion .
- Secretory Diarrhea : this compound's ability to regulate electrolyte secretion makes it a candidate for treating diarrhea caused by enteric pathogens .
Cancer Treatment
Recent studies suggest that this compound may have anti-tumor properties:
- Colorectal Cancer : Urothis compound has shown potential in reducing tumor size in animal models of colorectal cancer. The loss of this compound expression has been linked to increased tumorigenesis in the colon, indicating its role as a tumor suppressor .
Metabolic Disorders
This compound's influence extends to metabolic health:
- Obesity : Research indicates that this compound and urothis compound can regulate appetite and energy expenditure, potentially serving as therapeutic targets for obesity management .
- Diabetes Management : this compound peptides have been shown to improve insulin sensitivity in experimental models, suggesting their utility in managing diabetes-related complications .
Urothis compound in Colorectal Cancer
A study demonstrated that oral administration of urothis compound led to a significant reduction in polyp size in mice with intestinal polyposis, highlighting its potential as a therapeutic agent for colorectal cancer prevention .
This compound in Renal Pathology
In patients with chronic renal failure, elevated levels of this compound peptides were observed, indicating their involvement in renal pathophysiology. This suggests that this compound could be explored as a biomarker for kidney disease progression .
Data Table: Summary of this compound Applications
Chemical Reactions Analysis
Disulfide Bond Formation and Redox Reactivity
Guanylin contains four cysteine residues that form two intramolecular disulfide bonds essential for structural stability and receptor binding .
-
Synthetic this compound requires oxidation to adopt the native conformation, with only one of three possible disulfide isomers exhibiting bioactivity .
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Reduction eliminates cyclic GMP stimulation in T84 cells, confirming disulfide-dependent activation .
Homology with Heat-Stable Enterotoxins (STs)
This compound shares structural homology with bacterial STs but differs in cysteine topology :
Feature | This compound | STs |
---|---|---|
Cysteine Count | 4 (2 disulfides) | 6 (3 disulfides) |
Bioactivity | Endogenous ligand | Pathogenic toxin |
Receptor Binding | GC-C | GC-C |
-
Both peptides bind GC-C via conserved residues (Cys³, Cys⁶, Cys¹², Cys¹⁵ in this compound) .
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This compound displaces ST binding in T84 cells, confirming shared receptor interactions .
pH-Dependent Reactivity
This compound’s activity is modulated by pH, contrasting with urothis compound :
Condition | This compound Activity | Urothis compound Activity |
---|---|---|
pH 5.0 | Reduced potency | Enhanced potency |
pH 8.0 | Enhanced potency | Reduced potency |
This pH sensitivity suggests adaptive roles in intestinal regions with varying acidity .
Degradation and Stability
-
Proteolytic Cleavage : Susceptible to serine proteases in intestinal lumen, limiting half-life .
-
Thermal Stability : Retains activity after boiling due to disulfide stabilization, similar to STs .
Synthetic Modifications
Substitution studies reveal structural determinants of activity:
Modification | Effect |
---|---|
Ala substitution at Cys³ | Complete loss of cGMP stimulation |
D-Amino acid analogs | Enhanced metabolic stability |
Research Implications
Properties
CAS No. |
140653-38-9 |
---|---|
Molecular Formula |
C60H94N16O22S4 |
Molecular Weight |
1519.8 g/mol |
IUPAC Name |
(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |
InChI Key |
SULKGYKWHKPPKO-RAJPIYRYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Key on ui other cas no. |
140653-38-9 |
sequence |
PNTCEICAYAACTGC |
Synonyms |
guanylin |
Origin of Product |
United States |
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